molecular formula C12H23N3O3 B2878583 Ethyl 4-(N-butylcarbamoyl)piperazinecarboxylate CAS No. 1024140-18-8

Ethyl 4-(N-butylcarbamoyl)piperazinecarboxylate

Cat. No. B2878583
CAS RN: 1024140-18-8
M. Wt: 257.334
InChI Key: VITXPOZBILCTCF-UHFFFAOYSA-N
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Description

Ethyl 4-(N-butylcarbamoyl)piperazinecarboxylate is a chemical compound with the molecular formula C12H23N3O3 .

Scientific Research Applications

Synthesis of Novel Organic Compounds

Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate: serves as a versatile building block in the synthesis of a variety of novel organic compounds. Its derivatives are used to create amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds exhibit a wide spectrum of biological activities, making the parent compound a valuable asset in medicinal chemistry research .

Antibacterial and Antifungal Applications

The compound has been evaluated for its antibacterial and antifungal properties. Research indicates that derivatives of Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate show moderate activity against several microorganisms. This suggests potential for the development of new antimicrobial agents .

Anticancer Research

Piperazine derivatives, including Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate , have been studied for their anticancer properties. The flexibility of the piperazine ring and the presence of polar nitrogen atoms enhance interaction with macromolecules, which is crucial in the design of anticancer drugs .

Antiparasitic Activity

Compounds containing the piperazine ring have shown antiparasitic activity. The ability of Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate to serve as an intermediate in synthesizing these compounds highlights its importance in developing treatments for parasitic infections .

Antihistamine and Antidepressive Effects

The structural flexibility and modifiability of Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate make it a candidate for creating antihistamine and antidepressive drugs. Its derivatives can interact favorably with biological targets, potentially leading to new therapeutic options .

Drug Discovery and Development

Due to its easy modificability, proper alkalinity, water solubility, and capacity for forming hydrogen bonds, Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate is considered an important synthetic strategy in drug discovery. It can be used to adjust molecular physicochemical properties, enhancing drug efficacy and pharmacokinetics .

Safety and Hazards

The safety data sheet for a similar compound, Ethyl N-piperazinecarboxylate, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to handle it with appropriate personal protective equipment, and to use it only in well-ventilated areas .

properties

IUPAC Name

ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-3-5-6-13-11(16)14-7-9-15(10-8-14)12(17)18-4-2/h3-10H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITXPOZBILCTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate

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